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molecular formula C4HBrCl2N2O B1373165 6-Bromo-4,5-dichloro-3(2H)-pyridazinone CAS No. 933041-14-6

6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Cat. No. B1373165
M. Wt: 243.87 g/mol
InChI Key: CIXBFXGEDMRWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09049864B2

Procedure details

4,5-dichloro-1H-pyridazin-6-one (1.95 g, 11.8 mmol) and bromine (0.73 ml, 14.2 mmol) are suspended in water (10 ml) and the mixture heated under microwave irradiation to 180° C. for 30 min. The resulting reaction mixture is filtered and the crude solid obtained washed thoroughly with water, then DCM, to yield 3-bromo-4,5-dichloro-1H-pyridazin-6-one, 2.06 g, as a white solid (71.5% yield).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][NH:5][C:6](=[O:9])[C:7]=1[Cl:8].[Br:10]Br>O>[Br:10][C:3]1[C:2]([Cl:1])=[C:7]([Cl:8])[C:6](=[O:9])[NH:5][N:4]=1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
ClC=1C=NNC(C1Cl)=O
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the crude solid obtained
WASH
Type
WASH
Details
washed thoroughly with water

Outcomes

Product
Name
Type
product
Smiles
BrC1=NNC(C(=C1Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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